molecular formula C17H25N3O4S B6786024 N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide

N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide

Cat. No.: B6786024
M. Wt: 367.5 g/mol
InChI Key: YFQPSMWZYJYZRS-UHFFFAOYSA-N
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Description

N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound that features a unique indolizine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of the indolizine moiety, combined with the piperidine and methanesulfonamide groups, contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-18(25(2,23)24)11-13-5-3-9-19(12-13)17(22)15-7-8-16(21)14-6-4-10-20(14)15/h4,6,10,13,15H,3,5,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQPSMWZYJYZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)C(=O)C2CCC(=O)C3=CC=CN23)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-alkynylpyridine derivative. This step often requires a catalyst like palladium or copper and is carried out under inert conditions to prevent oxidation.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the indolizine core with a piperidine derivative under basic conditions.

    Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; reactions often require a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The indolizine core is known to interact with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to therapeutic effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide: shares similarities with other indolizine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential and contribute to advancements in chemistry, biology, and medicine.

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